Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909288-65-8 . It has a molecular weight of 274.79 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Glutamic Acid Analogues
Research by Hart and Rapoport (1999) demonstrates the synthesis of a glutamic acid analogue from L-serine, involving the formation of a [2.2.1] ring system and stereospecific reduction leading to a single protected glutamate analogue. This process illustrates the compound's role in creating structurally complex amino acids for biochemical studies (Hart & Rapoport, 1999).
Chirospecific Synthesis of Amino Acids
Campbell and Rapoport (1996) reported a chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, highlighting the compound's importance in generating peptidomimetics as conformational probes. This method shows the utility of the compound in synthesizing chiral amino acid homologues, furthering the study of protein structure and function (Campbell & Rapoport, 1996).
Asymmetric Synthesis of Amino Acid Derivatives
Buñuel et al. (2001) described an asymmetric synthesis route for enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing the compound's versatility in creating β-functionalised proline analogues. This synthesis pathway is crucial for developing L-aspartic acid and L-norleucine analogues, illustrating the compound's broad applicability in medicinal chemistry and drug discovery (Buñuel et al., 2001).
Scalable Synthesis for Drug Development
Maton et al. (2010) described an efficient scalable route to synthesize the enantiomerically pure compound, improving upon original methods by starting from commercially available chiral lactone. This approach highlights the compound's significance in the large-scale production of pharmaceutical intermediates, demonstrating its potential for broad industrial application (Maton et al., 2010).
Conformational Analysis and Molecular Structure
Studies like those conducted by Moriguchi et al. (2014) focus on the molecular structure of related cyclic amino acid esters, providing insights into the compound's conformational properties and potential for creating novel molecular scaffolds in drug design (Moriguchi et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKKCQEYSLZAJ-ZXKHYXLDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.